molecular formula C13H16N2O3 B1269936 (R)-1,4-Benzodioxan-2-carboxypiperazine CAS No. 860173-98-4

(R)-1,4-Benzodioxan-2-carboxypiperazine

Cat. No. B1269936
CAS RN: 860173-98-4
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-GFCCVEGCSA-N
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Description

(R)-1,4-Benzodioxan-2-carboxypiperazine is a chiral compound involved in the synthesis of several pharmaceuticals. Its significance lies in its specific molecular structure that allows for diverse chemical reactions and the synthesis of various derivatives with significant biological activity.

Synthesis Analysis

The synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine involves multiple steps, including the resolution of racemic mixtures and the formation of the piperazine ring. For instance, practical chemical and enzymatic technologies have been developed for synthesizing the chiral intermediate efficiently, using approaches such as enzymatic resolution and direct resolution with d-tartaric acid, leading to high yields and enantiomeric excess (Fang et al., 2001).

Molecular Structure Analysis

The molecular structure of (R)-1,4-Benzodioxan-2-carboxypiperazine is characterized by its 1,4-benzodioxan backbone and a piperazine ring attached via a carboxylic acid linker. The chiral center plays a crucial role in its biological activity and interaction with biological targets. Enantiopure versions of the compound are obtained through efficient resolution methods, highlighting the importance of chirality in its applications (Bolchi et al., 2003).

Chemical Reactions and Properties

(R)-1,4-Benzodioxan-2-carboxypiperazine participates in various chemical reactions, leading to the synthesis of complex molecules. Its chemical properties, such as reactivity with different reagents and the ability to form stable derivatives, are crucial for its applications in drug synthesis. Studies on compounds like S 15535, a benzodioxopiperazine, reveal the compound's potential in interacting with biological receptors, underscoring the versatility of the benzodioxan-piperazine structure in medicinal chemistry (Millan et al., 1993).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Fang et al. (2001) described practical chemical and enzymatic technologies for synthesizing key chiral intermediates of (S)-1,4-Benzodioxan-2-carboxypiperazine, vital for the production of (S)-doxazosin mesylate (Fang et al., 2001).
    • Bolchi et al. (2003) provided insights into achieving enantiopure 2-substituted 1,4-benzodioxanes via efficient resolution methods, highlighting the synthetic versatility of these compounds (Bolchi et al., 2003).
  • Biocatalytic Synthesis :

    • Benz et al. (2007) explored the chemoenzymatic synthesis of chiral carboxylic acids via nitriles, demonstrating the potential of microbial nitrilases in biotransformations involving 1,4-benzodioxane-2-carboxylic acid derivatives (Benz et al., 2007).
    • Varma et al. (2008) reported on lipases catalyzed enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate, underscoring the catalytic ability of bacterial lipases in synthesizing enantiomerically pure compounds (Varma et al., 2008).
  • Pharmacological Applications :

    • Millan et al. (1993) investigated S 15535, a novel benzodioxopiperazine, as a highly selective 5-HT1A receptor ligand with potential implications in neuropsychiatric disorders (Millan et al., 1993).
    • Nelson et al. (1979) studied the enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane as potent competitive alpha-adrenergic antagonists, highlighting the significance of 1,4-benzodioxane derivatives in drug design (Nelson et al., 1979).
  • Drug Design and Molecular Studies :

    • Bolchi et al. (2020) reviewed the applications of 1,4-Benzodioxane in medicinal chemistry, demonstrating its role as a versatile scaffold in drug design for a variety of biological targets (Bolchi et al., 2020).
    • Rosini et al. (2007) discussed recent advances in α1-Adrenoreceptor antagonists, with a focus on benzodioxane and other structural classes as therapeutic agents (Rosini et al., 2007).

properties

IUPAC Name

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)[C@H]2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351047
Record name (R)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,4-Benzodioxan-2-carboxypiperazine

CAS RN

860173-98-4
Record name [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860173-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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